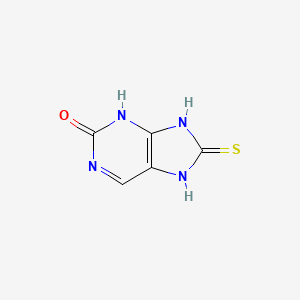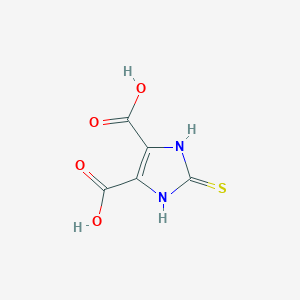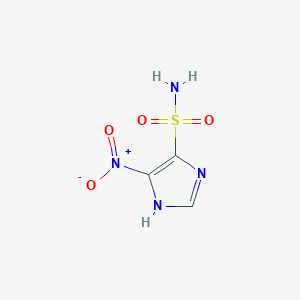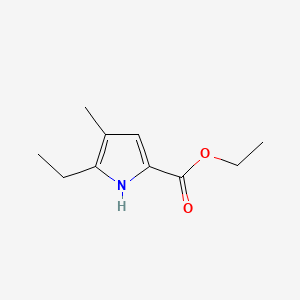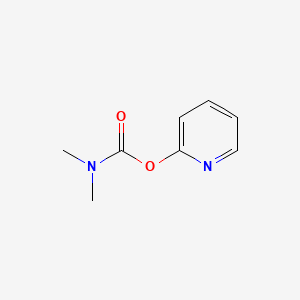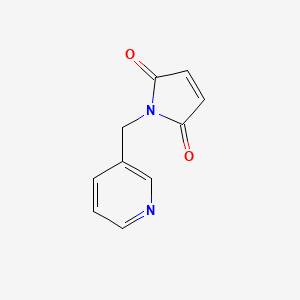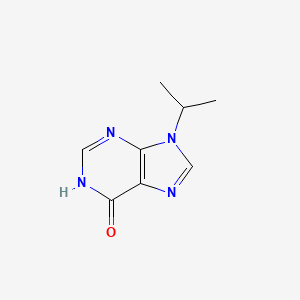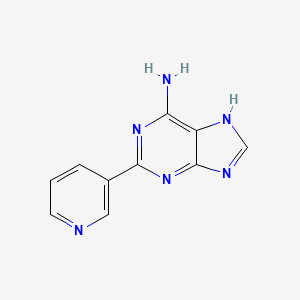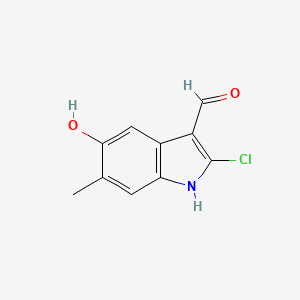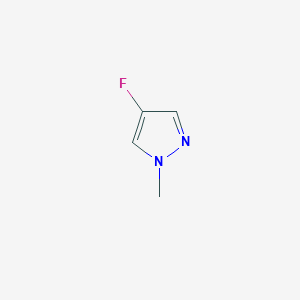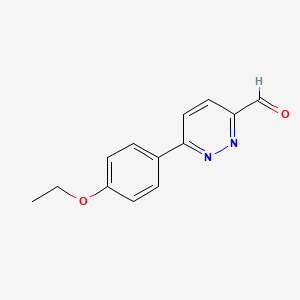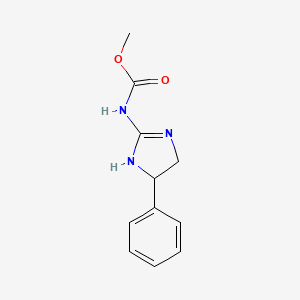
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate
Vue d'ensemble
Description
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is a chemical compound belonging to the class of imidazolyl carbamates. This compound features a phenyl group attached to the imidazole ring, which is further substituted with a carbamate group. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 5-phenyl-4,5-dihydro-1H-imidazol-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of phase transfer catalysts can also improve yields and reduce by-products.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolyl derivatives.
Substitution: The phenyl group can be substituted with various electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Imidazolyl Derivatives: Formed through reduction processes.
Substituted Phenyl Derivatives: Produced via electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry: Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical research. Medicine: It has been investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: The compound is utilized in the development of agrochemicals and materials with specific desired properties.
Mécanisme D'action
The mechanism by which Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenyl group can engage in π-π interactions with biological macromolecules. The carbamate group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Comparaison Avec Des Composés Similaires
Methyl (1-methyl-5-phenyl-1H-imidazol-2-yl)carbamate: Similar structure but with a methyl group on the imidazole ring.
Methyl (5-phenyl-1H-imidazol-2-yl)carbamate: Lacks the dihydro substitution on the imidazole ring.
Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)amine: Similar core structure but without the carbamate group.
Uniqueness: The presence of the dihydro substitution on the imidazole ring in Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate provides unique chemical and biological properties compared to its analogs. This structural feature can influence the compound's reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
methyl N-(5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)14-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKTYMKOFPXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NCC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632268 | |
| Record name | Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69810-99-7 | |
| Record name | Methyl (5-phenyl-4,5-dihydro-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3,4-dihydropyrazino[2,1-b]quinazolin-6-one](/img/structure/B3356920.png)
![Pyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B3356926.png)
